Cyclodisone

概要

説明

シクロジソンは、強力な抗腫瘍特性で知られる低分子医薬品です。それはDNAアルキル化剤として分類され、これはDNAと共有結合を形成し、DNA損傷と細胞死につながることを意味します。 この化合物は、特に腫瘍細胞におけるDNA架橋と鎖切断を誘導する能力のために、がん治療における潜在的な用途について広く研究されています .

準備方法

シクロジソンの合成にはいくつかのステップが含まれ、通常はヘテロ環構造の形成から始まります。重要な合成経路には、特定の硫黄含有化合物を酸素供与体と制御された条件下で反応させることが含まれます。 工業生産方法は、収率と純度を最適化することに重点を置いており、多くの場合、目的の生成物を完全に形成するために高圧と高温反応が伴います .

化学反応の分析

シクロジソンはさまざまな化学反応を起こし、主にDNAとの相互作用を伴います。主な反応の種類は次のとおりです。

酸化: シクロジソンは、より反応性の高い中間体であるスルホキシドとスルホンを形成するために酸化できます。

還元: 還元反応は、シクロジソンを親のチオール形に戻すことができます。

置換: 求核置換反応が発生し、求核剤がシクロジソン分子内の特定の原子または基を置き換えます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。

4. 科学研究アプリケーション

シクロジソンは、科学研究において幅広い用途があります。

化学: それは、DNAアルキル化と架橋のメカニズムを研究するためのモデル化合物として使用されます。

生物学: 研究者はシクロジソンを使用して、DNA修復経路やアポトーシスなど、DNA損傷に対する細胞応答を調査します。

医学: シクロジソンは、特に他の化学療法に抵抗性のあるさまざまながんの治療のための潜在的な化学療法剤として研究されています。

科学的研究の応用

Cyclodisone has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study DNA alkylation and cross-linking mechanisms.

Biology: Researchers use this compound to investigate cellular responses to DNA damage, including DNA repair pathways and apoptosis.

Medicine: this compound is being explored as a potential chemotherapeutic agent for treating various cancers, particularly those resistant to other forms of chemotherapy.

作用機序

シクロジソンは、DNAと共有結合を形成することによりその効果を発揮し、DNA架橋と鎖切断の形成につながります。これらのDNA損傷はDNA複製と転写を妨げ、最終的に細胞死を引き起こします。シクロジソンの主な分子標的は、DNA塩基、特にグアニン上の求核部位です。 その作用機序に関与する経路には、DNA損傷応答経路の活性化とアポトーシスの誘導が含まれます .

類似化合物との比較

シクロジソンは、その特異的な構造と反応性により、他のDNAアルキル化剤とは異なります。類似の化合物には次のものがあります。

1,5,2,4-ジオキサジチオカン-2,2,4,4-テトラオキシド: この化合物は、シクロジソンと構造的に類似しており、DNA架橋も形成しますが、毒性プロファイルが異なります。

1,5,2,4-ジオキサジチオナン-2,2,4,4-テトラオキシド: シクロジソンと比較して、さまざまな程度の毒性とDNA架橋効率を示す別の構造類似体.

シクロジソンは、安定なDNA付加体を形成する独自の能力と特異的な反応性により、研究と治療の両方の用途にとって貴重な化合物です。

生物活性

Cyclodisone, a compound of interest in pharmacological research, has shown potential biological activities that warrant detailed investigation. This article summarizes its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

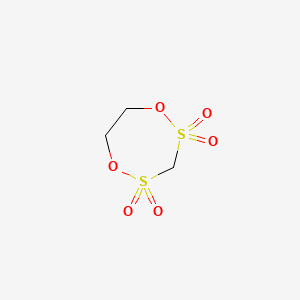

Chemical Structure and Properties

This compound is a cyclic compound characterized by its unique structural features that contribute to its biological activities. The compound belongs to a class of molecules that exhibit a range of pharmacological effects, particularly in cancer treatment.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis (programmed cell death) and autophagy (cellular degradation process) in various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to standard anticancer agents:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.172 | K562 (Leukemia) |

| Imatinib | 3.5 | K562 (Leukemia) |

| Paclitaxel | 0.13-2 | Various |

This compound demonstrated an IC50 value significantly lower than that of imatinib, indicating a stronger anticancer effect on the K562 cell line, which is commonly used in leukemia research .

The mechanisms through which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : this compound has been observed to cause significant accumulation of cells in the G2/M phase of the cell cycle. For example, at a concentration of 0.5 µM, it increased the percentage of G2/M phase cells from 27.78% in untreated controls to 90.68% . This suggests that this compound may disrupt normal cell cycle progression, leading to cancer cell death.

- Induction of Apoptosis : Treatment with this compound resulted in a marked increase in early and late apoptotic cells. At a concentration of 6 µM, early apoptotic cells increased to 39.80%, while late apoptotic cells rose to 11.40% . This indicates that this compound triggers both intrinsic and extrinsic apoptotic pathways.

- Autophagy Induction : this compound also promotes autophagy, with calculated induction ratios showing significant increases compared to control cells. The autophagy induction ratio reached as high as 5.03 for certain derivatives .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Leukemia Cells : A study demonstrated that this compound not only inhibited cell proliferation but also enhanced apoptosis in K562 leukemia cells, suggesting its potential as a therapeutic agent against leukemia .

- Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents could enhance its efficacy. For instance, when used alongside paclitaxel, this compound showed synergistic effects that improved overall cytotoxicity against resistant cancer cell lines .

特性

IUPAC Name |

1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O6S2/c4-10(5)3-11(6,7)9-2-1-8-10/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIRMSRYCSMGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COS(=O)(=O)CS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80244147 | |

| Record name | Cyclodisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water < 1 (mg/mL), Acetate buffer, pH 4 < 1 (mg/mL), Carbonate buffer, pH 9 < 1 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 10-13 (mg/mL), Ethanol (95%) < 1 (mg/mL), Acetone > 100 (mg/mL), CH3CN > 100 (mg/mL), CHCl3 < 1 (mg/mL), DMSO > 100 (mg/mL), DMF > 100 (mg/mL) | |

| Record name | CYCLODISONE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/348948%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

99591-73-8 | |

| Record name | 1,5,2,4-Dioxadithiepane, 2,2,4,4-tetraoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99591-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclodisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099591738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclodisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclodisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLODISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YFV4WN79I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。